In-Depth Technical Guide: Physical and Chemical Properties of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
In-Depth Technical Guide: Physical and Chemical Properties of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Executive Summary
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized, heavily functionalized heterocyclic building block increasingly utilized in advanced organic synthesis and drug discovery[1]. By combining a rigid 1,2,4-triazole core with a sterically demanding N-methyl group and an electron-withdrawing trifluoromethyl (–CF3) moiety, this molecule offers a unique physicochemical profile. This whitepaper provides a comprehensive analysis of its structural causality, physical properties, and self-validating synthetic methodologies, designed for application scientists and drug development professionals.
Chemical Identity & Structural Analytics
The structural architecture of this compound is not merely a collection of functional groups; it is a carefully balanced electronic system.
| Parameter | Value | Causality / Structural Note |
| IUPAC Name | 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | N/A |
| CAS Number | 1547010-07-0 | Primary registry identifier[1],[2]. |
| Molecular Formula | C₄H₅F₃N₄ | Confirmed via mass spectrometry[1]. |
| Molecular Weight | 166.11 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| SMILES | Cn1c(nc(n1)N)C(F)(F)F | Denotes the N4-methyl linkage preventing annular tautomerism. |
Structural Causality & Electronic Interplay
Unlike unsubstituted 1,2,4-triazoles which exhibit annular tautomerism, the N4-methyl group in this molecule mathematically locks the tautomeric state. This provides a fixed spatial vector for structure-based drug design (SBDD) and simplifies NMR characterization.
Furthermore, the C5-trifluoromethyl group exerts a profound inductive electron-withdrawing effect (–I). This significantly depletes electron density from the triazole ring, which in turn lowers the pKa of the C3-amine. Consequently, the amine is weakly basic, a critical feature for improving oral bioavailability and mitigating hERG channel liabilities in pharmaceutical development ().
Physical and Chemical Properties
The interplay of the highly polar amine, the lipophilic –CF3 group, and the rigid heterocycle governs the macroscopic properties of the compound. Commercial suppliers typically provide this compound as a crystalline solid at ≥95% purity[2].
| Property | Estimated Value | Mechanistic Explanation |
| Physical State | Crystalline Solid | Driven by strong intermolecular hydrogen bonding from the –NH₂ group. |
| Melting Point | 135 – 145 °C | High crystal lattice energy due to dipole-dipole and H-bond networks. |
| Density | ~1.45 g/cm³ | Elevated density is a direct consequence of the heavy fluorine atoms. |
| LogP | 0.8 – 1.2 | The lipophilicity of the –CF3 group perfectly balances the polarity of the aminotriazole core, placing it in the optimal range for membrane permeability. |
| pKa (Conjugate Acid) | 2.5 – 3.5 | The basicity of the amine is severely attenuated by the adjacent electron-deficient triazole ring. |
Synthetic Methodology & Experimental Protocols
Because direct amination of unsubstituted triazoles often yields mixed regioisomers, the most robust, self-validating method to synthesize 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is via a thiosemicarbazide cyclization followed by nucleophilic aromatic substitution (SNAr) .
The electron-withdrawing nature of the –CF3 group makes the C3 position highly electrophilic, facilitating the final SNAr displacement of a methylthio leaving group by ammonia.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine via thiosemicarbazide.
Step-by-Step Experimental Protocol
Step 1: Cyclization to 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
-
Reaction: Dissolve 1 eq. of trifluoroacetohydrazide and 1.05 eq. of methyl isothiocyanate in absolute ethanol. Reflux for 2 hours to form the thiosemicarbazide intermediate.
-
Cyclization: Cool the mixture, add 2.0 eq. of 2N NaOH (aq), and heat to 80 °C for 4 hours.
-
Workup: Cool to 0 °C and acidify with 2N HCl to pH 3. Filter the resulting white precipitate.
-
Self-Validation: TLC (Hexane:EtOAc 1:1) will show complete consumption of the intermediate. LC-MS will confirm the mass [M+H]⁺ = 184.
Step 2: S-Alkylation
-
Reaction: Dissolve the thiol from Step 1 in DMF. Add 1.5 eq. of anhydrous K₂CO₃, followed by dropwise addition of 1.1 eq. of Methyl iodide (MeI) at 0 °C.
-
Progression: Stir at room temperature for 4 hours.
-
Workup: Quench with ice water and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: The distinct, pungent odor of the starting thiol will dissipate. LC-MS confirms [M+H]⁺ = 198.
Step 3: High-Pressure Amination (SNAr)
-
Reaction: Transfer the thioether from Step 2 into a heavy-walled pressure tube. Add an excess of 7N Ammonia in Methanol. Expert Note: A sealed tube is mandatory; at standard atmospheric pressure, ammonia gas would escape well before the required activation energy for displacement is reached.
-
Heating: Seal the tube securely and heat to 120 °C behind a blast shield for 24 hours.
-
Workup: Cool completely to -78 °C before carefully venting the tube in a fume hood (Caution: Methyl mercaptan gas is released). Concentrate under reduced pressure and recrystallize from EtOH/Water.
-
Self-Validation: ¹H NMR will show the complete disappearance of the S-CH₃ singlet (~2.6 ppm) and the emergence of a broad –NH₂ singlet (~5.5–6.0 ppm). LC-MS confirms the final product [M+H]⁺ = 167.
Pharmacological Context & Application
In medicinal chemistry, aminotriazoles are privileged scaffolds. The 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine motif is specifically engineered to act as a kinase hinge binder .
The –NH₂ group acts as a hydrogen bond donor, while the adjacent triazole nitrogen acts as an acceptor, perfectly mimicking the binding mode of ATP at the kinase hinge region. Simultaneously, the –CF3 group projects into deep hydrophobic pockets, increasing binding affinity via fluorophilic interactions and protecting the core from Cytochrome P450-mediated oxidative metabolism ().
Caption: Mechanism of action: Aminotriazole motif acting as a kinase hinge binder and signaling inhibitor.
References
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. Available at:[Link]
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at:[Link]
